2-Amino-4-bromo-benzothiophene-3-carbonitrile
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Overview
Description
2-Amino-4-bromo-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
2-Amino-4-bromo-benzothiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: Similar structure but with a benzoyl group instead of a nitrile group.
2-Amino-4-bromo-thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-4-bromo-benzothiophene-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H5BrN2S |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-4-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2 |
InChI Key |
ZSMMHHQGUZRNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N |
Origin of Product |
United States |
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